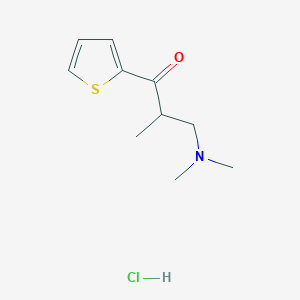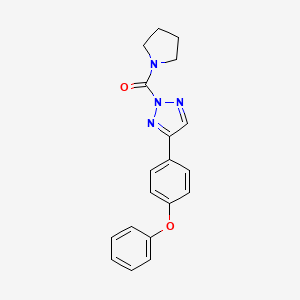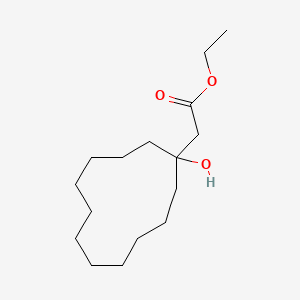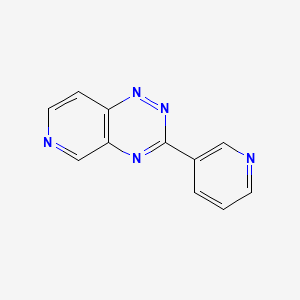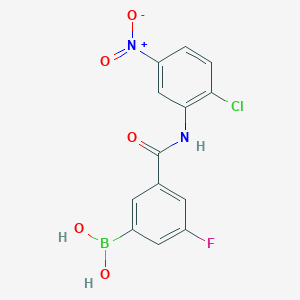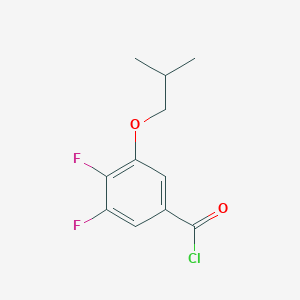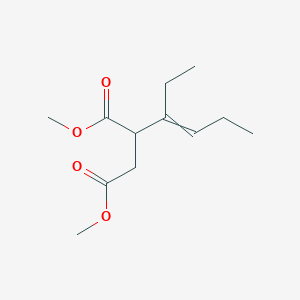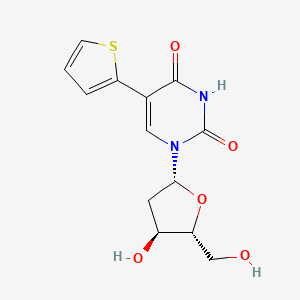
5-(2'-Thienyl)-2'-beta-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2’-Thienyl)-2’-beta-deoxyuridine is a synthetic nucleoside analog that incorporates a thiophene ring into the structure of deoxyuridine. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the thiophene ring can enhance the compound’s stability and binding affinity to target molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated deoxyuridine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(2’-Thienyl)-2’-beta-deoxyuridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2’-Thienyl)-2’-beta-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the uridine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones of the thiophene ring.
Reduction: Reduced forms of the thiophene ring or uridine moiety.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(2’-Thienyl)-2’-beta-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: Investigated for its antiviral and anticancer properties. The compound can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Industry: Potential use in the development of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 5-(2’-Thienyl)-2’-beta-deoxyuridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The thiophene ring enhances the compound’s binding affinity to enzymes involved in DNA replication, such as DNA polymerases. This can lead to the termination of DNA chain elongation, thereby inhibiting viral replication or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2’-deoxyuridine: Another nucleoside analog used in antiviral and anticancer research.
5-Iodo-2’-deoxyuridine: Known for its use in the treatment of herpes simplex virus infections.
2-Thiouridine: Contains a sulfur atom in place of oxygen in the uridine structure, used in RNA research.
Uniqueness
5-(2’-Thienyl)-2’-beta-deoxyuridine is unique due to the presence of the thiophene ring, which provides enhanced stability and binding affinity compared to other nucleoside analogs. This makes it a promising candidate for further development in medicinal chemistry .
Propiedades
Número CAS |
89647-10-9 |
|---|---|
Fórmula molecular |
C13H14N2O5S |
Peso molecular |
310.33 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-thiophen-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O5S/c16-6-9-8(17)4-11(20-9)15-5-7(10-2-1-3-21-10)12(18)14-13(15)19/h1-3,5,8-9,11,16-17H,4,6H2,(H,14,18,19)/t8-,9+,11+/m0/s1 |
Clave InChI |
PCDQBRGMSMVLDZ-IQJOONFLSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=CS3)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CS3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


